molecular formula C11H16N2O3 B1381370 tert-butyl N-(4-cyclopropyl-1,3-oxazol-5-yl)carbamate CAS No. 1803608-46-9

tert-butyl N-(4-cyclopropyl-1,3-oxazol-5-yl)carbamate

Cat. No.: B1381370
CAS No.: 1803608-46-9
M. Wt: 224.26 g/mol
InChI Key: HHQJCMNOHICGGA-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-cyclopropyl-1,3-oxazol-5-yl)carbamate: is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-butyl N-(4-cyclopropyl-1,3-oxazol-5-yl)carbamate involves several steps. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . This method allows for the formation of N-Boc-protected anilines, which can then be further processed to obtain the desired compound.

Chemical Reactions Analysis

tert-Butyl N-(4-cyclopropyl-1,3-oxazol-5-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: Substitution reactions are facilitated by the presence of reactive functional groups in the compound.

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents like 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-(4-cyclopropyl-1,3-oxazol-5-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-cyclopropyl-1,3-oxazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl N-(4-cyclopropyl-1,3-oxazol-5-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

Overview

tert-butyl N-(4-cyclopropyl-1,3-oxazol-5-yl)carbamate is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol. This compound has garnered attention in scientific research due to its unique structural properties and potential biological activities. It is primarily utilized in various biological studies and industrial applications, particularly in the synthesis of other chemical intermediates.

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. A common method includes reacting tert-butyl carbamate with aryl halides in the presence of a palladium catalyst and a base like cesium carbonate in a solvent such as 1,4-dioxane. The compound exhibits several chemical reactivity patterns, including oxidation, reduction, and substitution reactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The mechanism of action involves binding to target molecules, which alters their activity and function. The precise molecular pathways affected can vary based on the context of use, indicating a need for further exploration in different biological environments.

Biological Activity

Research indicates that compounds similar to this compound exhibit a broad range of biological activities, including:

  • Anticancer Activity : Studies have shown that oxazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds containing oxazole units have demonstrated cytotoxic effects against human leukemia and breast cancer cell lines .
  • Antiparasitic Effects : Similar compounds have been noted for their potential in combating parasitic infections .

Case Studies

  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that derivatives of oxazole exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Flow cytometry analysis indicated these compounds act as potent inducers of apoptosis in a dose-dependent manner .
  • Selectivity and Potency : A recent study evaluated various oxazole derivatives against multiple cancer cell lines, revealing IC50 values ranging from sub-micromolar to micromolar concentrations. Some derivatives showed comparable potency to established chemotherapeutic agents like doxorubicin, highlighting their potential as therapeutic candidates .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

Compound NameBiological ActivityIC50 Values (µM)Target Cell Lines
This compoundAnticancerVariesMCF-7, MEL-8
DoxorubicinAnticancer0.1 - 10Various
Other Oxazole DerivativesAnticancer/AntiparasiticSub-micromolar to micromolarCEM-13, U-937

Properties

IUPAC Name

tert-butyl N-(4-cyclopropyl-1,3-oxazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-9-8(7-4-5-7)12-6-15-9/h6-7H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQJCMNOHICGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CO1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301156691
Record name Carbamic acid, N-(4-cyclopropyl-5-oxazolyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301156691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803608-46-9
Record name Carbamic acid, N-(4-cyclopropyl-5-oxazolyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803608-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-cyclopropyl-5-oxazolyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301156691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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